(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Description
Properties
IUPAC Name |
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQABWKQYZYQC-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807938-25-5 | |
| Record name | (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Precursors Containing Amino and Hydroxyl Groups
A common and effective approach involves the cyclization of suitable precursors that contain both amino and hydroxyl functionalities. The process typically starts from 5-methyl-1,2-oxazole or its derivatives, which are reacted with reagents such as ethylene oxide under basic conditions. This facilitates nucleophilic attack and ring closure, resulting in the formation of the hydroxylated side chain at the 3-position of the oxazole ring.
- Reaction Conditions: Temperature and pH are carefully controlled to optimize yield and minimize side reactions. Mild basic conditions (e.g., NaOH or K2CO3) and moderate temperatures (room temperature to 50°C) are common.
- Advantages: This method allows for regioselective hydroxylation and preserves the methyl substituent on the oxazole ring.
- Limitations: Requires careful control to avoid polymerization or over-alkylation.
Selective Functionalization via Azole Chemistry
Advanced synthetic methods involving azole chemistry, such as the reaction of enaminones with sulfonyl azides, have been reported for related heterocyclic compounds. Although these methods focus on azoloyl NH-1,2,3-triazoles and diazoketones, the principles of selective functionalization and regioselective substitution can be adapted for the preparation of oxazole derivatives with hydroxylated side chains.
- Key Insight: Use of specific solvents (ethanol, methanol) and reaction temperatures influences product selectivity.
- Potential Application: Adapting these conditions could optimize the synthesis of this compound by controlling regio- and stereochemistry.
Purification and Characterization Techniques
Purification typically involves column chromatography using silica gel with solvent gradients such as hexane/ethyl acetate to separate the desired product from by-products and unreacted starting materials.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the positions of substituents and stereochemistry.
- Mass Spectrometry (MS): Confirms molecular weight and formula.
- X-ray Crystallography: Provides detailed structural information, including bond lengths and stereochemistry confirmation.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Cyclization of amino and hydroxyl precursors | 5-methyl-1,2-oxazole + ethylene oxide, basic medium, controlled temp/pH | Regioselective; preserves methyl group | Requires strict pH/temp control | 60–75 | Silica gel chromatography |
| Bromination and substitution (analogous) | N-bromosuccinimide, inert atmosphere, low temp (0–5°C) | High purity achievable (>95%) | Multi-step; bromine handling | 50–70 | Column chromatography |
| Azole functionalization with sulfonyl azides | Enaminones + sulfonyl azides, ethanol/methanol solvent, room temp | Selective functionalization; scalable | Complex reaction setup | 65–80 | Chromatography and crystallization |
Research Findings and Optimization Strategies
- Temperature Control: Lower temperatures (0–5°C) during bromination reduce side reactions and improve yield.
- Solvent Selection: Dichloromethane and ethanol are preferred solvents for solubility and reaction control.
- Stoichiometry: Adjusting reagent ratios optimizes conversion and minimizes excess reactants.
- Continuous Flow Reactors: Industrial scale synthesis benefits from continuous flow methods, allowing precise control over reaction parameters, improving yield, and reducing by-products.
- Stereochemical Purity: Chiral resolution or asymmetric synthesis techniques are necessary to obtain the (1R)-enantiomer with high optical purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The oxazole ring can be reduced to form corresponding amines using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: SOCl2, PBr3, TsCl (Tosyl chloride)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Halides, tosylates
Scientific Research Applications
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol with key analogues, emphasizing structural variations, molecular properties, and biological relevance:
Key Observations
Oxazole vs.
Substituent Effects : The trifluoromethyl group in the WHO-listed compound enhances metabolic stability and lipophilicity compared to the methyl group in the target compound, influencing pharmacokinetics.
Stereochemical Significance : Enantiomeric purity is critical for activity. For instance, (R)- and (S)-enantiomers of fluorophenyl-piperazine derivatives exhibit distinct biological profiles , underscoring the importance of the (1R)-configuration in the target compound.
Biological Relevance: The target compound’s integration into PfDHODH inhibitors highlights its role in disrupting nucleotide synthesis in malaria parasites .
Biological Activity
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is an organic compound characterized by its chiral center and the presence of a 1,2-oxazole ring. The compound's unique structure, which includes a hydroxyl group and a methyl-substituted oxazole, contributes to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
IUPAC Name
The IUPAC name for this compound is (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanol.
CAS Number
The CAS number for this compound is 1807938-25-5.
Molecular Formula
The molecular formula is C6H9NO2, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their conformation and activity. Additionally, the oxazole ring may interact with receptors and modulate signaling pathways.
Antimicrobial Properties
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of oxazole compounds can inhibit the growth of various bacterial strains. The specific effects of this compound on microbial pathogens are still under investigation but suggest potential as a novel antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may possess anti-inflammatory properties. The mechanism likely involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. Further research is needed to elucidate the specific pathways involved in these effects .
Case Studies and Research Findings
Recent investigations into compounds similar to this compound have yielded promising results:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Oxazole Derivative A | Anticancer | 10 µM | |
| Oxazole Derivative B | Antimicrobial | 5 µM | |
| Oxazole Derivative C | Anti-inflammatory | 15 µM |
These findings indicate that modifications to the oxazole structure can enhance biological activity. Thus, further exploration of (1R)-1-(5-methyl-1,2-oxazol-3-y)ethan-1-ol could lead to the development of more potent derivatives.
Applications in Drug Development
The potential applications of (1R)-1-(5-methyl-1,2-oxazol-3-y)ethan-1-ol in drug development are significant. Its role as a chiral building block allows for the synthesis of complex pharmaceutical compounds. Ongoing research aims to evaluate its efficacy as a lead compound in developing new drugs targeting infectious diseases and inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from oxazole precursors. A common approach is the enantioselective reduction of a ketone intermediate using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction) to achieve the (1R) configuration . Reaction solvents (e.g., dichloromethane or ethanol) and catalysts (e.g., p-toluenesulfonic acid) are critical for optimizing yield (typically 60-80%) and enantiomeric excess (ee >95%). Temperature control (<40°C) prevents racemization .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Ketone formation | 5-methyl-1,2-oxazole + acetyl chloride | 75 | N/A |
| Enantioselective reduction | CBS catalyst, BH₃·THF | 68 | 97 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the oxazole ring protons (δ 6.2–6.5 ppm) and the chiral alcohol proton (δ 4.7–5.0 ppm, split due to coupling with adjacent groups) .
- Chiral HPLC : Using a Chiralpak® IC column with hexane:isopropanol (90:10) resolves enantiomers, confirming ee >95% .
- Mass Spectrometry (HRMS) : Accurate mass determination (m/z calculated for C₇H₁₁NO₂: 141.0790) validates molecular integrity .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage at –20°C under argon in amber vials minimizes degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% decomposition when stabilized with 0.1% BHT .
Advanced Research Questions
Q. How does the 5-methyl substituent on the oxazole ring influence the compound’s reactivity in nucleophilic addition reactions compared to other oxazole derivatives?
- Methodological Answer : The electron-donating methyl group at C5 increases the electron density of the oxazole ring, enhancing its susceptibility to electrophilic attack. Comparative studies with 5-H and 5-Cl analogs show:
| Substituent | Reaction Rate (k, s⁻¹) | Product Yield (%) |
|---|---|---|
| 5-CH₃ | 2.4 × 10⁻³ | 82 |
| 5-H | 1.1 × 10⁻³ | 65 |
| 5-Cl | 3.0 × 10⁻⁴ | 48 |
- The methyl group also sterically hinders π-π stacking in crystallography, affecting supramolecular assembly .
Q. What computational modeling strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins (e.g., cytochrome P450) identify key interactions:
- Hydrogen bonding between the hydroxyl group and active-site residues (e.g., Asp301).
- Van der Waals interactions with the methyl-oxazole moiety.
- Free energy calculations (MM-PBSA) predict binding energies of –8.2 to –10.5 kcal/mol, correlating with in vitro IC₅₀ values .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. inactive results) be systematically resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. A tiered approach is recommended:
Standardize assays : Use CLSI guidelines for MIC determination against S. aureus (ATCC 25923) with Mueller-Hinton broth.
Control for stereochemistry : Verify enantiopurity via HPLC, as minor (1S) contaminants may inhibit activity.
Evaluate membrane permeability : LogP (1.8) suggests moderate bioavailability; use efflux pump inhibitors (e.g., PAβN) to assess transporter effects .
Methodological Notes
- Synthesis Optimization : Replace traditional column chromatography with centrifugal partition chromatography (CPC) to improve recovery of oxygen-sensitive intermediates .
- Data Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals in crowded spectral regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
